

SU-8 Thickness Consistency: A Technical Support Guide

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This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving consistent SU-8 thickness for their applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the final thickness of an SU-8 layer?

The final thickness of a spin-coated SU-8 layer is primarily determined by the viscosity of the SU-8 formulation and the spin speed used during the coating process.[1][2][3] Other factors that can affect thickness and uniformity include spin acceleration, duration of the spin, and the temperature and humidity of the processing environment.[1][3][4][5]

Q2: How does the soft bake process affect SU-8 thickness?

The main purpose of the soft bake is to evaporate the solvent from the SU-8 film and solidify it before exposure.[6][7] While the primary thickness is set during the spin coating, an improper soft bake (e.g., incorrect temperature or duration) can lead to issues like stress, cracking, and poor adhesion, which can indirectly affect the final structured thickness and quality.[8][9][10] The soft bake temperature plays a significant role in the material properties and lithographic performance of the resist.[6][10] For thicker films, a ramped or multi-step bake is often recommended to prevent skinning and ensure uniform solvent removal.[9][11]

Q3: What is an edge bead and why is it important to remove it?







An edge bead is a thickening of the photoresist at the outer edge of the substrate that naturally forms during spin coating.[12] This bead can cause a gap between the photomask and the SU-8 surface during UV exposure, leading to light diffraction and inaccurate pattern transfer.[12] For multi-layer processes or applications requiring high resolution, removing the edge bead is critical for achieving uniform contact and feature fidelity.[13][14]

Q4: Can I reuse SU-8 that has been dispensed from the bottle?

It is generally not recommended to return unused SU-8 to the original bottle, as this can introduce contaminants and affect the viscosity and performance of the remaining resist.[15] Exposure to air can cause the solvent to evaporate, leading to an increase in viscosity and inconsistent coating results.[9]

Troubleshooting Guide

Issue 1: Inconsistent SU-8 Thickness Across the Wafer

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| Possible Cause | Recommended Solution |
|--|--|
| Non-level spin coater chuck or hotplate. | Ensure that both the spin coater and hotplates are perfectly level. An unlevel surface can cause the resist to flow unevenly during spinning or baking.[16][17] |
| Improper dispense volume or technique. | Dispense a consistent volume of SU-8 in the center of the wafer. A volume of approximately 1 ml per inch of wafer diameter is a good starting point.[11][13] Avoid introducing air bubbles during dispensing.[12][13] For highly viscous SU-8, a dynamic dispense (dispensing while the wafer is slowly rotating) can improve spreading. [3] |
| Incorrect spin speed or acceleration. | Optimize the spin speed and acceleration for your specific SU-8 viscosity and desired thickness. The uniformity of the film can be poor if the initial acceleration is too high or too low.[5] Refer to the manufacturer's datasheet for recommended spin curves. |
| Air bubbles in the SU-8. | Allow the SU-8 to sit for a few minutes after dispensing to allow bubbles to rise and dissipate. If bubbles persist, they can sometimes be manually removed with a cleanroom wipe or needle before spinning.[13] Spraying an edge bead removal (EBR) fluid over the surface can also help eliminate bubbles.[12] |

Issue 2: SU-8 Thickness Varies Between Wafers



| Possible Cause | Recommended Solution | |
|--|--|--|
| Changes in SU-8 viscosity. | SU-8 viscosity is sensitive to temperature.[3] Ensure the SU-8 bottle is at ambient temperature before use, as it is often stored in a refrigerator.[9] Solvent evaporation can also alter viscosity; keep the bottle tightly capped when not in use.[9][18] | |
| Inconsistent environmental conditions. | Variations in cleanroom temperature and humidity can affect solvent evaporation rates and, consequently, the final film thickness.[4] Maintain a stable processing environment. | |
| Inconsistent spin coating parameters. | Ensure the same spin coating recipe (speed, acceleration, and time) is used for each wafer. [4][5] | |

Issue 3: Cracking or Peeling of the SU-8 Film

| Possible Cause | Recommended Solution | |
|-----------------------------------|--|--|
| High residual stress in the film. | This can be caused by a rapid temperature change during baking.[8][19] Use a ramp for heating and cooling during the soft bake and post-exposure bake (PEB) steps, especially for thick films.[11][19] A lower soft bake temperature may also reduce stress.[10] | |
| Poor adhesion to the substrate. | Ensure the substrate is thoroughly cleaned and dehydrated before coating.[13][20] A dehydration bake at a high temperature (e.g., 200°C) is recommended.[13] For certain substrates, an adhesion promoter may be necessary.[9] | |
| Over-baking. | Excessive soft baking can make the film brittle. [5] Adhere to the recommended bake times and temperatures for your SU-8 thickness. | |



Quantitative Data Summary

Table 1: Example Spin Speed vs. SU-8 Thickness

| SU-8 Viscosity | Spin Speed (rpm) | Approximate Thickness (μm) |
|----------------|------------------|-------------------------------|
| SU-8 2005 | 3000 | 5 |
| SU-8 2010 | 3000 | 10 |
| SU-8 2025 | 3000 | 25 |
| SU-8 2050 | 3000 | 50 |
| SU-8 2100 | 3000 | 100 |
| SU-8 2005 | 1000 | 10 |
| SU-8 2010 | 1000 | 20 |
| SU-8 2025 | 1000 | 60 |
| SU-8 2050 | 1000 | 130 |
| SU-8 2100 | 1000 | 200 |

Note: These are approximate values. Actual thickness may vary based on specific process conditions. Always refer to the manufacturer's datasheet for detailed spin curves.

Table 2: Recommended Soft Bake Parameters

| SU-8 Thickness (µm) | Bake Temperature (°C) | Bake Time (minutes) |
|---------------------|------------------------|---------------------|
| < 10 | 65 then 95 | 1-2 then 2-5 |
| 10 - 50 | 65 then 95 | 3-5 then 5-15 |
| 50 - 100 | 65 then 95 | 5-10 then 15-30 |
| > 100 | 65 then 95 (with ramp) | 10-20 then 30-60+ |



Note: These are general guidelines. Optimal bake times can vary. For thick films (>50 μ m), a slow ramp between temperatures is crucial to prevent stress and cracking.[11]

Experimental Protocols Protocol 1: Standard SU-8 Spin Coating

- Substrate Preparation:
 - Clean the substrate using a standard solvent cleaning process (e.g., acetone, then isopropanol, then deionized water rinse).[13]
 - Perform a dehydration bake on a hotplate at 200°C for at least 5 minutes to remove any residual moisture.[13]
 - Allow the substrate to cool to room temperature.
- Dispensing SU-8:
 - Place the substrate on the spin coater chuck.
 - Dispense the appropriate amount of SU-8 onto the center of the substrate.
 - Allow the SU-8 to sit for 10-15 seconds to allow any bubbles to dissipate.
- · Spin Coating:
 - Start the spin coater program. A typical program consists of:
 - A spread cycle at a low speed (e.g., 500 rpm for 5-10 seconds) to evenly distribute the resist.[13]
 - A main spin cycle at a higher speed to achieve the desired thickness (e.g., 1000-4000 rpm for 30-60 seconds).[4][13]
 - The acceleration rate to the final spin speed is typically around 300 rpm/second.[13]

Protocol 2: Edge Bead Removal (Manual)



· After Spin Coating:

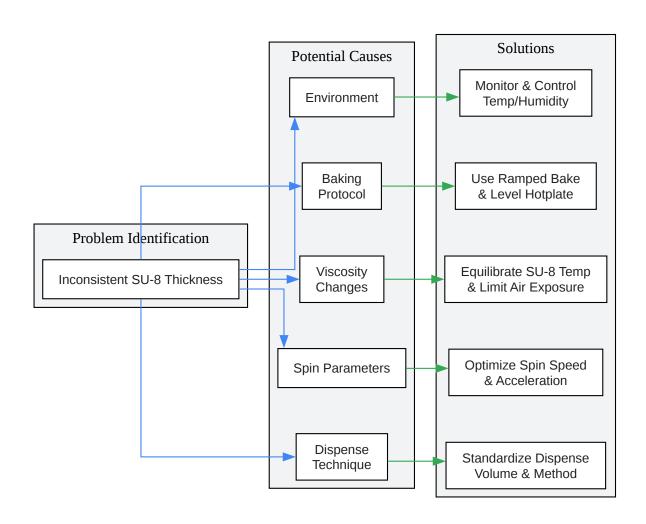
 Carefully wipe the backside of the wafer with a cleanroom wipe lightly dampened with acetone to remove any excess resist.[11]

Bead Removal:

- While the wafer is still on the spin coater chuck, or after transferring to a dedicated station, use a syringe or pipette to apply a small stream of SU-8 developer or a dedicated edge bead remover (EBR) solvent like PGMEA to the edge of the wafer.[13]
- Alternatively, a cleanroom swab dampened with EBR solvent can be carefully run along the edge of the wafer.[21]
- A brief spin at a moderate speed (e.g., 1000 rpm for 10-20 seconds) can help to create a cleaner edge.[13]

Visualizations

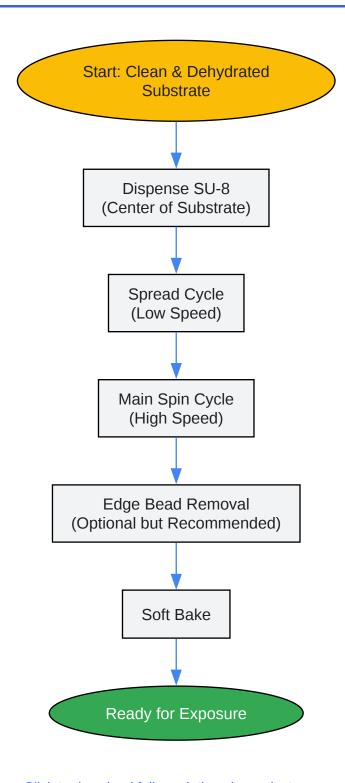




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Caption: Troubleshooting workflow for inconsistent SU-8 thickness.





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Caption: Key steps in the SU-8 spin coating process workflow.



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References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 3. SU-8 photolithography: Spin-coating Elveflow [elveflow.com]
- 4. Soft lithography SU-8 Coating Elveflow [elveflow.com]
- 5. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 6. The effect of softbaking temperature on SU-8 photoresist performance | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. ws.binghamton.edu [ws.binghamton.edu]
- 8. research.physics.unc.edu [research.physics.unc.edu]
- 9. MEMScyclopedia free MEMS encyclopedia [memscyclopedia.org]
- 10. researchgate.net [researchgate.net]
- 11. cnfusers.cornell.edu [cnfusers.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
- 17. su-8 2100 resist problems [mems-news.mems-exchange.narkive.com]
- 18. researchgate.net [researchgate.net]
- 19. SU-8 photolithography: Baking Elveflow [elveflow.com]
- 20. youtube.com [youtube.com]
- 21. Photolithography Manual Edge-Bead Removal Techniques UCSB Nanofab Wiki [wiki.nanofab.ucsb.edu]



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